molecular formula C5H7ClN2O B1277711 2-(4-chloro-1H-pyrazol-1-yl)ethanol CAS No. 1003992-83-3

2-(4-chloro-1H-pyrazol-1-yl)ethanol

Cat. No.: B1277711
CAS No.: 1003992-83-3
M. Wt: 146.57 g/mol
InChI Key: NDSOARMOYKGJDO-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a chloro-substituted pyrazole ring attached to an ethanol moiety. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Biochemical Analysis

Biochemical Properties

2-(4-chloro-1H-pyrazol-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit antimicrobial, antioxidant, and anti-inflammatory activities . The interactions of this compound with these biomolecules often involve hydrogen bonding and hydrophobic interactions, which can influence the compound’s stability and reactivity in biological systems.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives, including this compound, have been shown to exhibit antibacterial, anti-inflammatory, and anticancer activities . These effects are mediated through the inhibition of specific enzymes and the modulation of signaling pathways that regulate cell proliferation, apoptosis, and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, pyrazole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, which can affect neurotransmission and other cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that pyrazole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates . These intermediates can have long-term effects on cellular function, including oxidative stress and DNA damage. The stability of this compound in laboratory settings is crucial for its effectiveness in biochemical assays and experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that pyrazole derivatives are generally well-tolerated at lower doses but can exhibit toxic effects at higher doses . For instance, high doses of pyrazole derivatives can lead to liver toxicity, oxidative stress, and other adverse effects. It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. Pyrazole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions can influence the compound’s bioavailability, half-life, and overall pharmacokinetic profile. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Pyrazole derivatives can interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which regulate their uptake and efflux . Additionally, binding proteins can influence the compound’s localization and accumulation in specific tissues. The distribution of this compound is essential for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Pyrazole derivatives can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)ethanol can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyrazole with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-(4-chloro-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-1H-pyrazol-1-yl)ethanol is unique due to its specific combination of a chloro-substituted pyrazole ring and an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSOARMOYKGJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428283
Record name 2-(4-chloro-1H-pyrazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003992-83-3
Record name 2-(4-chloro-1H-pyrazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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